1-(2,6-DICHLOROBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-20-12-7-13-21(25)23(20)30(28,29)27-16-14-26(15-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSEXYQUHRDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-(diphenylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Scientific Research Applications
1-(2,6-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The diphenylmethyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related piperazine derivatives and sulfonamide analogs from the evidence.
Piperazine Derivatives with Aromatic Substituents
Table 1: Key Properties of Selected Piperazine Analogs
Key Observations :
- Substituent Effects: The 2,6-dichlorobenzenesulfonyl group in the target compound likely increases molecular weight and polarity compared to the fluorophenyl or dimethylphenyl groups in analogs .
- Synthesis Efficiency :
Sulfonamide and Triazene-Based Coordination Compounds
- Triazene-Cadmium Complexes: Compounds like 1-(2-benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT) form 1:2 molar ratio complexes with Cd(II), with molar absorptivity up to 2.52 × 10⁵ L·mol⁻¹·cm⁻¹ .
Biological Activity
1-(2,6-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic compound that belongs to the piperazine class of molecules. Piperazines have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H19Cl2N2O2S
- Molecular Weight : 396.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In a study assessing various piperazine compounds, it was found that those containing sulfonyl groups showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µg/mL |
| This compound | E. coli | 16 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Inhibition Rates :
- TNF-α: up to 70% at a concentration of 10 µM
- IL-6: up to 65% at a concentration of 10 µM
This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Piperazine derivatives have shown promise in cancer research. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression.
Study on Antimicrobial Efficacy
In a recent publication, researchers synthesized several piperazine derivatives and tested their antimicrobial efficacy against various pathogens. The study highlighted that compounds similar to this compound exhibited superior activity compared to standard antibiotics.
Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory mechanisms of piperazine derivatives. It was found that the compound could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Q & A
Q. What are the key synthetic routes for 1-(2,6-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of a piperazine core followed by alkylation. For example:
- Step 1 : Reacting 2,6-dichlorobenzenesulfonyl chloride with 4-(diphenylmethyl)piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
- Optimization : Adjusting reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) improves yields. Reaction progress can be monitored using TLC (silica gel, hexane/ethyl acetate) .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological approaches include:
- NMR spectroscopy : Analyze , , and NMR spectra to verify sulfonyl and diphenylmethyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H] = 487.06) .
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Q. What analytical techniques are recommended for assessing purity?
- HPLC : Use a C18 column with a methanol/water gradient (65:35 v/v) and UV detection at 254 nm. Purity >95% is acceptable for pharmacological studies .
- Melting point analysis : Compare observed values (e.g., 160–162°C) with literature data to detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Dose-response studies : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) to validate IC values .
- Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in compound purity .
- Meta-analysis : Cross-reference results with structurally analogous piperazine derivatives (e.g., 1-(ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine) to identify trends in substituent effects .
Q. What experimental designs are suitable for studying its environmental fate and ecotoxicology?
- Biodegradation assays : Incubate the compound in soil/water systems (25°C, pH 6–8) and monitor degradation via LC-MS/MS over 30 days .
- Ecotoxicology : Assess acute toxicity using Daphnia magna (48-hour EC) and algal growth inhibition tests .
- QSAR modeling : Predict bioaccumulation potential using logP (calculated ~3.8) and molecular weight .
Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?
- Analog synthesis : Modify the benzenesulfonyl or diphenylmethyl groups (e.g., introduce electron-withdrawing substituents) .
- In silico docking : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin receptors) and compare with experimental IC values .
- Pharmacophore mapping : Identify critical hydrogen-bonding (sulfonyl oxygen) and hydrophobic (diphenylmethyl) interactions .
Q. What strategies address low yields in large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate sulfonylation .
- Solvent optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .
- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported reaction yields?
- Replication : Repeat synthesis using identical reagents (e.g., Sigma-Aldrich grade) and conditions from conflicting studies .
- Error analysis : Quantify byproducts via LC-MS and adjust purification protocols (e.g., switch from silica gel to reverse-phase HPLC) .
Q. What methodologies validate biological activity across different cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
